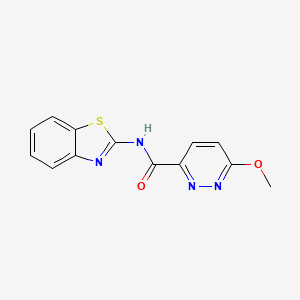

N-(1,3-benzothiazol-2-yl)-6-methoxypyridazine-3-carboxamide

Description

N-(1,3-Benzothiazol-2-yl)-6-methoxypyridazine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a 6-methoxy-substituted pyridazine ring.

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-6-methoxypyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c1-19-11-7-6-9(16-17-11)12(18)15-13-14-8-4-2-3-5-10(8)20-13/h2-7H,1H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIQHGVGJYCKAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-6-methoxypyridazine-3-carboxamide typically involves the coupling of 1,3-benzothiazole derivatives with pyridazine carboxylic acids or their derivatives . One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-6-methoxypyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-6-methoxypyridazine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-6-methoxypyridazine-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity . The compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer progression .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Structurally related compounds from the evidence include benzothiazole-containing derivatives with variations in substituents and linked heterocycles. Key analogs are summarized below:

| Compound Name / ID | Benzothiazole Substituent | Linked Heterocycle/Group | Reported Activity/Properties | Source |

|---|---|---|---|---|

| Target Compound | None (position 2) | 6-Methoxypyridazine | Not explicitly reported | - |

| Patel et al. (6-fluoro derivative) | 6-Fluoro | 1,2,4-Triazole | Gram-positive antibacterial activity | Patel et al. |

| Patel et al. (6-methyl derivative) | 6-Methyl | 1,2,4-Triazole | Superior to ampicillin against S. aureus | Patel et al. |

| N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide | 6-Ethoxy | Benzamide with fluoropropoxy chain | No activity data provided | |

| Cpd D (1,3-Benzothiazol-2-yl)carbamoylmethanesul | None | Phenyl-methanesulfonic acid | Potential LMWPTP inhibitor |

Key Structural Insights:

- Substituent Effects : The 6-fluoro and 6-methyl substituents on benzothiazole in Patel et al.'s compounds correlate with enhanced antibacterial activity, suggesting electron-withdrawing (fluoro) and electron-donating (methyl) groups influence target binding . The target compound’s 6-methoxy pyridazine may similarly modulate electronic properties and solubility.

- Heterocycle Diversity : Replacing the triazole (Patel et al.) or benzene () with pyridazine introduces distinct hydrogen-bonding and π-stacking capabilities, which could affect interactions with enzymes or receptors.

Physicochemical Properties and Solubility Considerations

- Methoxy vs. Alkoxy Groups : The 6-methoxy group on pyridazine likely enhances aqueous solubility compared to Patel et al.’s lipophilic 6-methyl/fluoro benzothiazoles. Ethoxy-substituted analogs () may exhibit intermediate solubility due to longer alkyl chains .

Biological Activity

N-(1,3-benzothiazol-2-yl)-6-methoxypyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including antiproliferative, antibacterial, and antioxidative properties.

- Chemical Name : this compound

- Molecular Formula : C13H10N4O2S

- Molecular Weight : 286.309 g/mol

- CAS Number : 1251565-32-8

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, focusing on its effects on cancer cells and its antimicrobial properties.

Antiproliferative Activity

Recent studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Activity Type |

|---|---|---|

| MCF-7 | 3.1 | Antiproliferative |

| HCT116 | 3.7 | Antiproliferative |

| HEK 293 | 5.3 | Antiproliferative |

| HCC827 | 6.26 | Antitumor activity |

| NCI-H358 | 6.48 | Antitumor activity |

The compound's mechanism appears to involve the induction of oxidative stress in cancer cells without adversely affecting normal cells, suggesting a selective toxicity profile that could be beneficial in therapeutic applications .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated notable antibacterial activity against various bacterial strains. Key findings include:

- Gram-positive Strains : The compound showed significant activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 8 µM.

- Mechanism of Action : The antibacterial action is believed to be linked to its ability to disrupt bacterial cell wall synthesis and inhibit DNA replication .

Case Studies

Several case studies provide insight into the practical applications of this compound:

-

Case Study on Antiproliferative Effects :

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 3.1 µM, showcasing its potential as a therapeutic agent against breast cancer. -

Case Study on Antimicrobial Efficacy :

Another investigation focused on the antibacterial properties of the compound against Staphylococcus aureus. The results indicated significant inhibition at low concentrations, supporting its potential use in treating bacterial infections.

Research Findings

Research has consistently shown that modifications to the benzothiazole and pyridazine moieties can enhance biological activity. For instance, compounds with additional methoxy or hydroxy groups exhibited improved antioxidant properties and increased antiproliferative effects .

Mechanistic Insights

The biological mechanisms underlying the activities of this compound include:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.

- Antioxidant Mechanisms : It has been shown to reduce oxidative stress markers in vitro.

Q & A

Q. How can researchers optimize the synthesis of N-(1,3-benzothiazol-2-yl)-6-methoxypyridazine-3-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis typically involves coupling a benzothiazole amine with a pyridazine carboxylic acid derivative. Key steps include:

- Intermediate preparation : Generate 2-amino-1,3-benzothiazole via condensation of 2-aminothiophenol with methoxybenzaldehyde under oxidative conditions .

- Carboxamide formation : React the benzothiazole amine with 6-methoxypyridazine-3-carbonyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .

- Optimization : Adjust reaction time (12–24 hrs), temperature (60–80°C), and solvent polarity (DMF or dichloromethane) to enhance yield. Monitor purity via HPLC or NMR spectroscopy .

Q. What analytical techniques are most reliable for characterizing the molecular structure of this compound?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Assign peaks to confirm the benzothiazole (δ 7.2–8.1 ppm aromatic protons) and pyridazine (δ 8.3–9.0 ppm) moieties .

- IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺ expected at m/z 329.08) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- In vitro assays :

- Anticancer : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at concentrations of 1–100 µM .

- Antimicrobial : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution .

- Target identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like topoisomerase II or kinases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar benzothiazole derivatives?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., fluoro, chloro, methoxy) and test in parallel under standardized conditions .

- Meta-analysis : Aggregate published IC50 values and apply statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

- Mechanistic validation : Use SPR (surface plasmon resonance) to confirm direct binding to hypothesized targets (e.g., EGFR kinase) .

Q. What strategies are effective for elucidating the compound’s hydrogen-bonding patterns in crystal lattices?

- Methodological Answer :

- Graph-set analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, R²₂ motifs) using crystallographic data .

- Thermal analysis : Correlate DSC (differential scanning calorimetry) melting points with lattice stability influenced by N-H···O/N interactions .

- DFT calculations : Model intermolecular forces (e.g., B3LYP/6-31G*) to predict packing efficiency and polymorphism risks .

Q. How can computational models improve the prediction of pharmacokinetic properties?

- Methodological Answer :

- ADMET profiling : Use SwissADME or pkCSM to estimate logP (~2.5), BBB permeability (CNS MPO score), and CYP450 inhibition .

- MD simulations : Run 100-ns trajectories (GROMACS) to assess membrane penetration and protein-ligand stability .

- Metabolite prediction : Apply GLORY or Meteor software to identify potential Phase I/II metabolites (e.g., O-demethylation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity data across different cell lines?

- Methodological Answer :

- Dose-response validation : Re-test the compound in triplicate using synchronized cells (e.g., G1-phase arrest) to minimize cell-cycle variability .

- Off-target profiling : Screen against a panel of 50+ kinases (Eurofins KinaseProfiler) to identify unintended interactions .

- Microenvironment modeling : Use 3D spheroid cultures to mimic tumor hypoxia and stromal effects, which may alter IC50 values .

Tables of Key Parameters

| Property | Value/Range | Method | Reference |

|---|---|---|---|

| Melting Point | 215–220°C | DSC | |

| logP | 2.3–2.7 | SwissADME (predicted) | |

| IC50 (HeLa cells) | 12.5 ± 1.8 µM | MTT assay | |

| Hydrogen Bonds (X-ray) | N-H···O (2.87 Å) | SHELXL refinement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.